Cyano[cyclohexyl(methyl)oxo-lambda6-sulfanylidene]amine
Overview
Description
“Cyano[cyclohexyl(methyl)oxo-lambda6-sulfanylidene]amine”, also known as CCSA, is a novel compound with a molecular weight of 186.28 g/mol . Its IUPAC name is N-cyano-S-methylcyclohexanesulfinamide .
Synthesis Analysis
The synthesis of cyanoacetamides, which are considered one of the most important precursors for heterocyclic synthesis, can be carried out in several ways . The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .Molecular Structure Analysis
The InChI code for this compound is 1S/C8H14N2OS/c1-12(11,10-7-9)8-5-3-2-4-6-8/h2-6H2,1H3,(H,10,11) . This code provides a unique representation of the molecule’s structure.Chemical Reactions Analysis
Cyanoacetamide-N-derivatives are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More specific physical and chemical properties are not available in the search results.Scientific Research Applications
-
Preparation of Biologically Active Compounds
- Cyanoacetylation of amines, which could potentially involve Cyano[cyclohexyl(methyl)oxo-lambda6-sulfanylidene]amine, has been studied for the preparation of biologically active compounds .
- The synthesis of cyanoacetamide derivatives, which could include Cyano[cyclohexyl(methyl)oxo-lambda6-sulfanylidene]amine, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates .
- These compounds are considered one of the most important precursors for heterocyclic synthesis. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .
-
Intermolecular Interactions
- The cyano group in Cyano[cyclohexyl(methyl)oxo-lambda6-sulfanylidene]amine could potentially be involved in intermolecular interactions .
- When two or more cyano groups are properly situated, they can pool their π-holes into one much more intense positive region . This could potentially be used in the design of molecules with specific electrostatic properties .
-
C–CN Bond Formation
- Cyano compounds, such as Cyano[cyclohexyl(methyl)oxo-lambda6-sulfanylidene]amine, are important parts of structural motifs in dyes, agrochemicals, medicinal compounds, and electronic materials .
- Aryl nitrile is an important intermediate in the preparation of numerous compounds via transformations such as hydrolysis, hydration, reduction, cycloadditions, and nucleophilic additions .
- These methods are beneficial for introducing sensitive functional groups in various positions in the multi-step synthesis of natural products and medicinal compounds .
-
Design of Molecules with Specific Electrostatic Properties
- The cyano group in Cyano[cyclohexyl(methyl)oxo-lambda6-sulfanylidene]amine could potentially be involved in intermolecular interactions .
- When two or more cyano groups are properly situated, they can pool their π-holes into one much more intense positive region . This could potentially be used in the design of molecules with specific electrostatic properties .
-
Pharmaceutical Industry
- Cyano compounds, such as Cyano[cyclohexyl(methyl)oxo-lambda6-sulfanylidene]amine, are an important part of structural motifs in medicinal compounds .
- The introduction of the nitrile group on a bioactive molecule can alter its properties . This could potentially be used in the design and synthesis of new drugs .
-
Electronic Materials
-
Agrochemicals
properties
IUPAC Name |
(cyclohexyl-methyl-oxo-λ6-sulfanylidene)cyanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2OS/c1-12(11,10-7-9)8-5-3-2-4-6-8/h8H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMNOLNOAOUCWMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=NC#N)(=O)C1CCCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyano[cyclohexyl(methyl)oxo-lambda6-sulfanylidene]amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.